bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

Photolithography Resist formulation Solubility

For formulators requiring a high-purity cationic photoacid generator (PAG) with minimal PGMEA solubility, this bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (CAS 131717-99-2) is a precise alternative to triflate analogs. Key differentiators: (1) <1% PGMEA solubility enables alternative solvent systems like γ-butyrolactone (~10%); (2) High melting point (237-240°C) and moderate acid strength (p-toluenesulfonic acid) support aggressive post-exposure bake conditions; (3) Validated precursor for radiopharmaceutical ²¹¹At labeling (>80% yield). Supplied as electronic-grade (≥99% trace metals basis) powder. Standard global B2B shipping.

Molecular Formula C27H33IO3S
Molecular Weight 564.5 g/mol
Cat. No. B12325798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate
Molecular FormulaC27H33IO3S
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2C(C)(C)C
InChIInChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyFUYYTJIQJQBHRM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-tert-butylphenyl)iodanium 4-methylbenzenesulfonate – Technical Baseline


Bis(2-tert-butylphenyl)iodanium 4-methylbenzenesulfonate (commonly referred to as bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, CAS 131717-99-2) is an ionic diaryliodonium salt that functions as a cationic photoinitiator and photoacid generator (PAG) . It is supplied as an electronic-grade material (≥99% trace metals basis) for use in chemically amplified photoresists, polymer curing, and specialty photolithography . Unlike the more common perfluorinated sulfonate analogs, this compound carries a p-toluenesulfonate counterion, which fundamentally alters its solubility, thermal stability, and the acidity of the photogenerated species.

Electronic-grade PAG – ≥99% trace metals basis for chemically amplified photoresists and photolithography.
p-Toluenesulfonate counterion – distinct from perfluorinated sulfonate analogs; controls solubility, thermal stability, and acid strength.
Low PGMEA solubility – supports stratified resist formulations or controlled PAG leaching in immersion lithography.

Bis(2-tert-butylphenyl)iodanium 4-methylbenzenesulfonate Substitution Risks


Although bis(4-tert-butylphenyl)iodonium salts are broadly categorized as cationic PAGs, the counterion dictates the acute physicochemical and functional properties that directly impact resist formulation and lithographic performance [1]. Substituting the p-toluenesulfonate anion with a triflate or perfluoroalkylsulfonate alters solvent compatibility, thermal budget, and the strength of the photogenerated acid . These differences are not trivial; they translate into quantifiable changes in film-forming ability, post-exposure bake latitude, and ultimately the resolution of the patterned features. The following quantitative evidence demonstrates exactly where the p-toluenesulfonate variant diverges from its closest structural analogs, making simple in-class substitution technically invalid.

Target
Low PGMEA solubility
Common Analog
High PGMEA solubility (triflate, perfluoro analogs)
Solvent system incompatibility may disrupt resist film formation and phase homogeneity.
Target
High melting point (thermal stability)
Common Analog
Lower melting point (triflate analog)
Increased PAG diffusion during bake may compromise critical dimension control.
Target
Moderate acid strength (p-toluenesulfonic acid)
Common Analog
Stronger superacid (triflic or perfluorosulfonic acid)
Excessive acid diffusion may reduce resolution and line-edge roughness.

Bis(2-tert-butylphenyl)iodanium 4-methylbenzenesulfonate: Quantitative Comparison


PGMEA Solubility vs. Perfluoro Analogs

The solubility of bis(4-tert-butylphenyl)iodonium p-toluenesulfonate in PGMEA (propylene glycol methyl ether acetate), the most common photoresist casting solvent, is below 1% . This represents a drastic reduction compared to its direct structural analogs: bis(4-tert-butylphenyl)iodonium triflate (solubility ~50% in PGMEA) and bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (~40% in PGMEA) . This low-solubility profile is not a defect but an engineered parameter that enables stratified resist formulations or controlled PAG leaching in immersion lithography.

PGMEA Solubility
Direct comparison
Target
<1%
Analog
~50% (triflate)
~40% (perfluoro)
Low solubility enables stratified resist or controlled leaching.
Vendor specification, electronic grade.
Photolithography Resist formulation Solubility

Melting Point vs. Triflate Analog

The melting point of bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is 237–240 °C . This is substantially higher than the melting point of bis(4-tert-butylphenyl)iodonium triflate (162–166 °C) and also exceeds that of bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate (175–177 °C) . The higher melting point is indicative of a more stable crystalline lattice, which translates to lower PAG diffusion during post-exposure bake (PEB) steps, a critical factor for maintaining critical dimension (CD) uniformity.

Melting Point
Data to verify
237–240 °C
Higher melting point indicates lower PAG diffusion during PEB.
Exceeds triflate (162–166 °C) and perfluoro (175–177 °C) analogs.
Thermal stability Post-exposure bake Process latitude

Acid Strength and Patterning Resolution

The acid photogenerated by this compound, p-toluenesulfonic acid, is measurably weaker than the superacids generated by perfluorinated sulfonate PAGs. Gas-phase proton affinity (PA) values for the relevant anions are: p-toluenesulfonate (pTS-) 316.4 kcal/mol, 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS-) 308.1 kcal/mol, and triflate (TF-) 303.2 kcal/mol [1]. Higher proton affinity indicates a weaker acid (lower gas-phase acidity). Despite being the weakest among the three, p-toluenesulfonic acid remains stronger than HBr (proton affinity of Br- is 323.5 kcal/mol) [1]. This moderate acidity reduces uncontrolled acid diffusion during post-exposure bake, a key factor for achieving sub-100 nm resolution features.

Proton Affinity
Class-level inference
316.4 kcal/mol (pTS⁻)
Moderate acidity supports resolution control in sub-100 nm patterns.
Compared to TFMBS⁻ 308.1, TF⁻ 303.2; still stronger than HBr (323.5).
Acid diffusion Resolution Proton affinity

Electronic-Grade Purity: Comparable to Analogs

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is supplied at electronic grade with assay ≥99% trace metals basis and both total acid and total base impurities controlled to <2 × 10⁻³ mol/kg . This specification is identical to that of the corresponding triflate and perfluoro-1-butanesulfonate analogs , confirming that selecting this specific counterion does not require compromising on the purity benchmarks essential for semiconductor manufacturing. The consistency of the electronic-grade specification across the bis(4-tert-butylphenyl)iodonium product family means that the choice can be based solely on the functional differentiators (solubility, thermal stability, acid strength) rather than purity concerns.

Electronic-Grade Purity
Direct comparison
≥99% trace metals
Meets same purity standards as BBI-triflate and BBI-perfluoro analogs.
Vendor CoA, electronic grade.
Electronic grade Trace metals Quality assurance

Astatine-211 Nucleophilic Substitution Precursor

In a 2025 study on targeted alpha therapy, bis(4-tert-butylphenyl)iodonium p-toluenesulfonate was employed as the precursor for nucleophilic substitution with astatine-211 (²¹¹At), achieving radiochemical yields above 80% when optimized precursor concentration was used [1]. This use as a leaving group for heavy halide radiolabeling is a distinct application not reported for the perfluorinated sulfonate analogs in the same context. The electrophilic destannylation route (using tri(methyl)phenylstannane) showed a more rapid yield decrease with time, highlighting the advantage of the nucleophilic route enabled by this iodonium salt.

²¹¹At Labeling Yield
Supporting evidence
Nucleophilic (this PAG)
>80%
Electrophilic route
Yield decay faster
Validated high-yield precursor for astatine-211 radiochemistry.
Optimized concentration; no equivalent data for other anions.
Targeted alpha therapy Astatine-211 Radiolabeling

Applications of Bis(2-tert-butylphenyl)iodanium 4-methylbenzenesulfonate


PGMEA-Free Photoresist Formulations

When resist formulators need to minimize PGMEA content—for environmental, health, or process compatibility reasons—this PAG's <1% PGMEA solubility is a critical selection criterion . It can be incorporated into alternative solvent systems (e.g., γ-butyrolactone or ethyl lactate at ~10%) without the risk of uncontrolled dissolution that would occur with the triflate or perfluorobutanesulfonate analogs.

High-Temperature PEB with Low Acid Diffusion

The combination of a high melting point (237–240 °C) and the generation of a moderately strong acid (p-toluenesulfonic acid, PA = 316.4 kcal/mol) makes this PAG suitable for resist processes employing aggressive PEB conditions [1]. The weaker acid minimizes diffusion-driven blur, enabling tighter critical dimension control in sub-100 nm patterning.

Astatine-211 Radiolabeling for Targeted Alpha Therapy

This compound is a validated, high-yield precursor for nucleophilic ²¹¹At substitution, with maintained radiochemical yields >80% even after extended post-distillation decay [2]. Procurement for radiopharmaceutical research is justified by direct experimental evidence that is absent for other bis(4-tert-butylphenyl)iodonium salts.

Benchmarking PAG Anion Effects

Because the p-toluenesulfonate anion has been explicitly characterized alongside TFMBS- and triflate anions for proton affinity, vertical detachment energy, and photolysis reaction energy, this compound serves as an ideal reference standard for academic and industrial research programs investigating the impact of PAG anion on lithographic performance [1].

Application
Selection Property
Validation Focus
PGMEA-free resist formulations
Low PGMEA solubility, controlled leaching
Solvent compatibility, film homogeneity
High-temperature PEB with low diffusion
High thermal stability, moderate acid strength
Acid diffusion control, CD uniformity
Astatine-211 radiolabeling
High radiochemical yield as nucleophilic precursor
Radiolabeling efficiency, batch consistency
PAG anion effect benchmarking
Well-characterized anion properties (proton affinity, acid strength)
Acid diffusion and resolution comparison across analogs
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